molecular formula C9H11FN2S B13604776 2-(Dimethylamino)-5-fluorobenzothioamide

2-(Dimethylamino)-5-fluorobenzothioamide

Cat. No.: B13604776
M. Wt: 198.26 g/mol
InChI Key: HEZHLIRFAWSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5-fluorobenzothioamide is an organic compound that belongs to the class of benzothioamides This compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-fluorobenzothioamide typically involves the reaction of 5-fluoro-2-nitroaniline with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reduction process. The nitro group is reduced to an amino group, which then reacts with dimethylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-5-fluorobenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothioamides depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-fluorobenzothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-fluorobenzothioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-(Dimethylamino)benzothioamide
  • 5-Fluorobenzothioamide
  • 2-(Dimethylamino)-5-chlorobenzothioamide

Comparison: 2-(Dimethylamino)-5-fluorobenzothioamide is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11FN2S

Molecular Weight

198.26 g/mol

IUPAC Name

2-(dimethylamino)-5-fluorobenzenecarbothioamide

InChI

InChI=1S/C9H11FN2S/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,1-2H3,(H2,11,13)

InChI Key

HEZHLIRFAWSBHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.